N-(2,4-dichlorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,4-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antibacterial and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of cyanoacrylamide derivatives with active methylene compounds in the presence of a basic catalyst like piperidine . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,4-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N~4~-(2,4-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial agent, particularly against drug-resistant strains.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N4-(2,4-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of topoisomerase IV, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. In cancer cells, it may inhibit kinases involved in cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2,4-dichlorophenyl)acrylamide: Another compound with antibacterial properties.
3,5-Dicarbonitrile-1-(2,4-dichlorophenyl)pyridine-2-one: Known for its antibacterial activity.
Uniqueness
N~4~-(2,4-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its dual potential as both an antibacterial and anticancer agent. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C20H14Cl2N4O |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14Cl2N4O/c1-26-19-15(11-23-26)14(10-18(24-19)12-5-3-2-4-6-12)20(27)25-17-8-7-13(21)9-16(17)22/h2-11H,1H3,(H,25,27) |
InChI Key |
ZVMQLXAKEHNZSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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